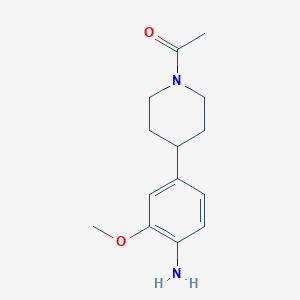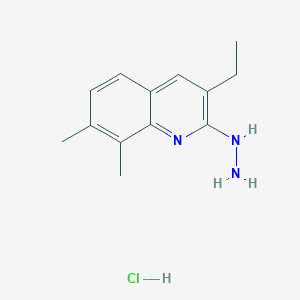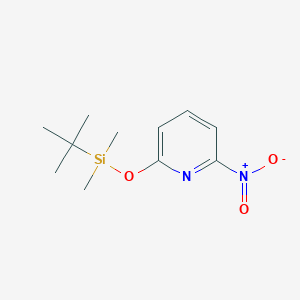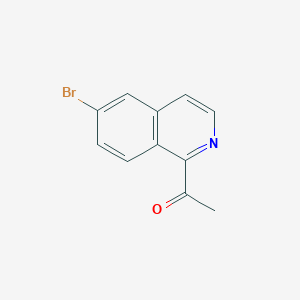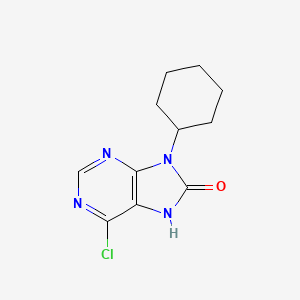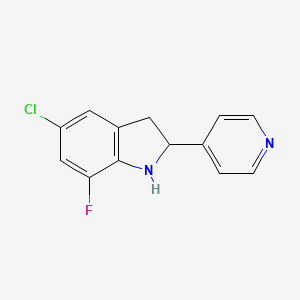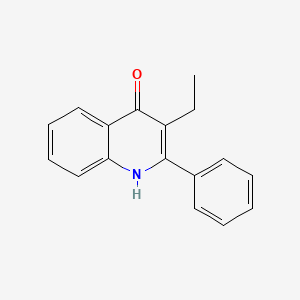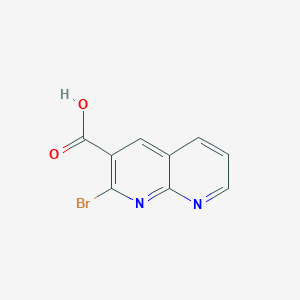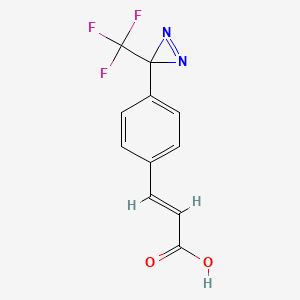
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid is a compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to a phenyl ring and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized by reacting a suitable precursor with trifluoromethyl iodide in the presence of a base.
Attachment to the Phenyl Ring: The diazirine intermediate is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Acrylic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group and diazirine ring can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid involves the photoreactive diazirine group, which can form reactive intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, making the compound useful in photoaffinity labeling studies . The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-(Trifluoromethyl)phenyl)acrylic acid: Lacks the diazirine ring, making it less suitable for photoaffinity labeling.
4-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of the acrylic acid moiety, used in different types of coupling reactions.
4-(Trifluoromethyl)phenol: Contains a hydroxyl group instead of the acrylic acid moiety, used in different chemical applications.
Uniqueness
The presence of both the trifluoromethyl group and the diazirine ring in 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid makes it unique. This combination allows for enhanced stability, reactivity, and versatility in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C11H7F3N2O2 |
|---|---|
Peso molecular |
256.18 g/mol |
Nombre IUPAC |
(E)-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)10(15-16-10)8-4-1-7(2-5-8)3-6-9(17)18/h1-6H,(H,17,18)/b6-3+ |
Clave InChI |
GFAOXIACRCKNLU-ZZXKWVIFSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)O)C2(N=N2)C(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)O)C2(N=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B11862677.png)

